molecular formula C23H39NO3 B14196655 N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide CAS No. 920277-30-1

N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide

Katalognummer: B14196655
CAS-Nummer: 920277-30-1
Molekulargewicht: 377.6 g/mol
InChI-Schlüssel: CGICPOCCCFKHPY-FCHUYYIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is a complex organic compound with a unique structure that includes both hydroxyl and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective synthesis of the dihydroxynonan moiety, followed by the coupling of this intermediate with 4-heptylbenzoic acid to form the final amide product. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and may involve catalysts to ensure high enantioselectivity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve efficiency and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would also be considered in the industrial process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield nonanone derivatives, while reduction of the amide group can produce nonylamines .

Wissenschaftliche Forschungsanwendungen

N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cell signaling pathways due to its structural similarity to certain bioactive lipids.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific functional properties

Wirkmechanismus

The mechanism of action of N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that may not be possible with other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

920277-30-1

Molekularformel

C23H39NO3

Molekulargewicht

377.6 g/mol

IUPAC-Name

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-4-heptylbenzamide

InChI

InChI=1S/C23H39NO3/c1-3-5-7-9-10-12-19-14-16-20(17-15-19)23(27)24-21(18-25)22(26)13-11-8-6-4-2/h14-17,21-22,25-26H,3-13,18H2,1-2H3,(H,24,27)/t21-,22+/m0/s1

InChI-Schlüssel

CGICPOCCCFKHPY-FCHUYYIVSA-N

Isomerische SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)[C@@H](CCCCCC)O

Kanonische SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(CCCCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.